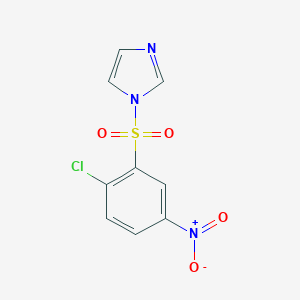

1-(2-Chloro-5-nitrophenyl)sulfonylimidazole

Descripción

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O4S/c10-8-2-1-7(13(14)15)5-9(8)18(16,17)12-4-3-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRWTWOKMZUUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chloro-5-nitrophenyl)sulfonylimidazole undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The imidazole ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Nucleophilic substitution: Substituted imidazole derivatives.

Reduction: 1-(2-Chloro-5-aminophenyl)sulfonylimidazole.

Oxidation: Oxidized imidazole derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1-(2-Chloro-5-nitrophenyl)sulfonylimidazole has been investigated for its potential as a biochemical probe. Its ability to modify proteins and other biomolecules makes it valuable for studying protein interactions and functions. For instance, it can be used to label specific amino acids within proteins, aiding in the exploration of protein dynamics and interactions in cellular systems.

Medicinal Applications

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its reactivity with nucleophiles allows for the development of novel drugs targeting various diseases. For example, compounds derived from this compound have shown promise in inhibiting specific protein targets associated with cancer progression .

Case Study: Inhibition of Bromodomains

Recent studies have focused on optimizing inhibitors for bromodomains, which are implicated in various cancers. The sulfonamide vector derived from this compound was evaluated for its potency against bromodomain-containing proteins such as ATAD2 and CECR2. The results demonstrated that modifications to the sulfonamide structure could significantly enhance selectivity and potency, highlighting the compound's importance in drug design .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile allows for the synthesis of various derivatives that can be applied in materials science, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole (BIM5078)

- Structural Differences: BIM5078 replaces the imidazole ring with a benzimidazole moiety and introduces a methyl group at the 2-position of the benzimidazole.

- Synthetic Routes : While 1-(2-Chloro-5-nitrophenyl)sulfonylimidazole is synthesized via direct sulfonylation of imidazole, BIM5078 requires multi-step procedures involving cyclization of o-phenylenediamines with sulfonyl chlorides .

- Applications : BIM5078 exhibits superior stability under physiological conditions compared to the parent compound, making it a preferred candidate in protease inhibition studies .

1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea

- Structural Differences : This compound replaces the sulfonylimidazole group with a thiourea moiety linked to a pivaloyl group. The thiourea group enables hydrogen bonding, while the bulky t-butyl substituent enhances steric hindrance .

- Reactivity : Unlike the sulfonamide group, the thiourea moiety participates in metal coordination and anion recognition, broadening its utility in catalysis and sensor design .

- Biological Activity : Thiourea derivatives exhibit antifungal and pesticidal activities, whereas sulfonylimidazoles are more commonly associated with antiviral and enzyme-inhibitory effects .

3-Aminobenzo[b]thiophenes

- Structural Differences: Synthesized via Willgerodt-Kindler reactions of 1-(2-chloro-5-nitrophenyl)ethanone, these compounds feature a thiophene ring instead of imidazole. The amino group at the 3-position enhances nucleophilicity .

- Synthetic Efficiency : These derivatives are synthesized in one-pot reactions under mild conditions (35–100°C), contrasting with the multi-step protocols required for sulfonylimidazoles .

- Applications: 3-Aminobenzo[b]thiophenes show potent activity against plant pathogens like Pyricularia oryzae, a niche less explored for sulfonylimidazoles .

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

- Structural Differences: This compound lacks the sulfonyl group but shares the nitro and chloro substituents.

- Reactivity : The nitro group in both compounds facilitates redox reactions, but the chloroethyl group in this derivative enables cross-linking with biomolecules, enhancing cytotoxicity .

Comparative Data Table

Key Research Findings

- Electronic Effects: The electron-withdrawing nitro and chloro groups in this compound stabilize negative charges on the sulfonyl group, enhancing its electrophilicity compared to non-substituted analogs .

- Biological Performance : BIM5078’s benzimidazole core improves metabolic stability, with a 2.5-fold increase in half-life compared to the imidazole variant in in vitro assays .

- Synthetic Flexibility : Thiourea derivatives allow modular functionalization via hydrogen bonding, enabling applications in supramolecular chemistry that are inaccessible to sulfonamides .

Actividad Biológica

1-(2-Chloro-5-nitrophenyl)sulfonylimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6ClN3O4S

- Molecular Weight : 273.68 g/mol

- CAS Number : 786044

The compound features a sulfonyl group attached to an imidazole ring, which is known to influence its biological activity significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation. For instance, it has been shown to target the eukaryotic initiation factor 4A, leading to reduced protein synthesis in cancer cells, thus promoting apoptosis .

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its sulfonamide moiety is critical for binding to target proteins, thereby modulating their activity .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exert anti-inflammatory effects by suppressing pro-inflammatory cytokines through inhibition of NF-kappa-B signaling pathways .

The mechanisms through which this compound exerts its effects include:

- Targeting Specific Proteins : The compound selectively binds to certain bromodomains, which are implicated in various diseases, including cancer. Its unique binding mode allows it to modulate the activity of these proteins effectively .

- Regulation of Gene Expression : By interacting with nuclear receptors and transcription factors, this compound can influence gene expression related to metabolism and inflammation. For instance, it has been linked to the modulation of genes involved in fatty acid oxidation and glucose homeostasis .

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, highlighting its selective toxicity towards cancerous cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 8.3 |

| HeLa (Cervical) | 10.0 |

Anti-inflammatory Activity

In vitro assays indicated that treatment with this compound resulted in a notable decrease in TNF-alpha production from activated macrophages. This suggests a potential role in managing inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| Compound (10 µM) | 75 |

| Compound (20 µM) | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.